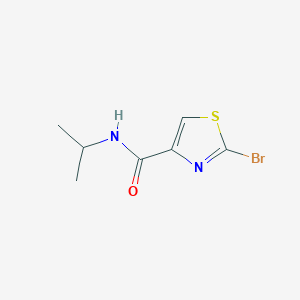
2-Bromo-n-(1-methylethyl)-1,3-thiazole4-carboxamide
Cat. No. B8514752
M. Wt: 249.13 g/mol
InChI Key: QOSBBZCKBGCABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06812226B2
Procedure details


The product was prepared from 2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid (WO 9848799) (0.77 g), carbonyldiimidazole (0.66 g) and isopropylamine (0.24 g) using the method of example 115 step (i). Yield 0.82 g.
Name
2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid
Quantity
0.77 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]1[N:6](C(C)C)[C:5]([C:10]([OH:12])=O)=[CH:4][S:3]1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH:25]([NH2:28])([CH3:27])[CH3:26]>>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:10]([NH:28][CH:25]([CH3:27])[CH3:26])=[O:12])[N:6]=1
|
Inputs


Step One
|
Name
|
2-bromo-N-(1-methylethyl)-1,3-thiazole-4-carboxylic acid
|
|
Quantity
|
0.77 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1SC=C(N1C(C)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
0.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1SC=C(N1)C(=O)NC(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
